N,N-Dimethyl-3-(piperazin-1-yl)propanamide (2HCl)
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Description
N,N-Dimethyl-3-(piperazin-1-yl)propanamide (2HCl) is a chemical compound with the following properties:
- CAS Number : 89009-68-7
- Molecular Weight : 185.27 g/mol
- IUPAC Name : N,N-dimethyl-3-(1-piperazinyl)propanamide
- InChI Code : 1S/C9H19N3O/c1-11(2)9(13)3-6-12-7-4-10-5-8-12/h10H,3-8H2,1-2H3
Molecular Structure Analysis
The compound’s molecular structure consists of a propanamide backbone with a piperazine ring attached. The N,N-dimethyl substituent enhances its pharmacological properties.
Chemical Reactions Analysis
N,N-Dimethyl-3-(piperazin-1-yl)propanamide may participate in various chemical reactions, including amidation, alkylation, and cyclization. These reactions can lead to the formation of derivatives with altered properties.
Physical And Chemical Properties Analysis
- Physical State : Typically a solid or crystalline powder.
- Solubility : Soluble in polar solvents like water and methanol.
- Melting Point : Varies based on the salt form (e.g., dihydrochloride).
- Stability : Sensitive to light, moisture, and extreme temperatures.
Safety And Hazards
- Toxicity : Evaluate toxicity based on the specific compound and its intended use.
- Handling Precautions : Follow standard laboratory safety protocols.
- Environmental Impact : Dispose of waste properly.
Future Directions
Research avenues for N,N-Dimethyl-3-(piperazin-1-yl)propanamide include:
- Pharmacological Studies : Investigate its potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Explore modifications for improved efficacy.
- Formulation Development : Optimize delivery methods.
Remember that this analysis is based on available information, and further research is essential for a comprehensive understanding of this compound. For detailed references, consult relevant peer-reviewed papers1.
properties
IUPAC Name |
N,N-dimethyl-3-piperazin-1-ylpropanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)3-6-12-7-4-10-5-8-12;;/h10H,3-8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLCRZYXWIEQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride |
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